N-(4-bromo-3-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2S/c1-3-15-22-18(25-23-15)12-4-7-17(20-9-12)26-10-16(24)21-13-5-6-14(19)11(2)8-13/h4-9H,3,10H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPENQQPDZJLXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a complex organic compound with significant potential in various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a brominated phenyl group , a thioacetamide linkage , and an oxadiazole-pyridine moiety , which contribute to its unique biological properties. The IUPAC name is derived from its structural components, highlighting the functional groups that are essential for its activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H16BrN3O2S |
| Molecular Weight | 372.27 g/mol |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thioacetamide group may facilitate interactions with proteins involved in signaling pathways, potentially inhibiting certain enzymes or receptors that are crucial for cellular processes. Preliminary studies suggest that the compound may exhibit antitumor and antimicrobial activities.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. Variations in substituents on the phenyl ring and modifications to the oxadiazole and pyridine moieties can significantly influence potency.
Key Findings from SAR Studies:
- Bromination : The presence of the bromine atom enhances lipophilicity, which may improve cell membrane permeability.
- Methyl Substitution : Methyl groups at specific positions on the phenyl ring have been correlated with increased cytotoxicity against cancer cell lines.
- Oxadiazole Ring : The oxadiazole moiety is critical for antimicrobial activity, as demonstrated in related compounds.
Biological Activity Data
Recent studies have documented the biological activities of related compounds, providing insights into the efficacy of this compound.
| Activity Type | IC50 (µg/mL) | Reference |
|---|---|---|
| Antitumor (A549 cells) | 15.4 | |
| Antimicrobial (E. coli) | 10.1 | |
| Cytotoxicity (HepG2 cells) | 12.5 |
Case Study 1: Antitumor Activity
In a study involving various derivatives of thioacetamides, N-(4-bromo-3-methylphenyl)-2-(thioacetamide) derivatives were shown to inhibit proliferation in A549 lung adenocarcinoma cells with an IC50 value indicating moderate potency against this cell line .
Case Study 2: Antimicrobial Efficacy
The compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated significant antimicrobial activity, suggesting potential therapeutic applications in treating infections caused by resistant strains .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(4-bromo-3-methylphenyl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide exhibit promising antimicrobial properties. For instance, derivatives with similar structural motifs have been evaluated against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| Compound C | C. albicans | 18 |
These studies suggest that the incorporation of oxadiazole and thio groups may enhance the antimicrobial efficacy against resistant strains.
Anticancer Activity
The anticancer potential of this compound has also been explored. Similar compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF7 (Breast Cancer) | 12 |
| Compound E | HeLa (Cervical Cancer) | 15 |
| Compound F | A549 (Lung Cancer) | 10 |
Studies utilizing assays like Sulforhodamine B have demonstrated that compounds with oxadiazole and pyridine functionalities can significantly inhibit tumor growth.
Mechanistic Insights
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in disease pathways. These studies indicate favorable binding affinities to various targets associated with cancer proliferation and microbial resistance.
Case Study 1: Antimicrobial Evaluation
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives similar to N-(4-bromo...)-acetamide and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications at the phenyl ring significantly enhanced activity against resistant strains .
Case Study 2: Anticancer Research
A recent investigation into oxadiazole-containing compounds highlighted their potential as anticancer agents in vitro. The study utilized a panel of cancer cell lines to assess growth inhibition rates, revealing that compounds with similar structures exhibited IC50 values in the low micromolar range .
Comparison with Similar Compounds
Structural Analogues with Oxadiazole-Pyridine Cores
2-((4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1251704-16-1)
- Key Differences : The p-tolyl group (4-methylphenyl) replaces the 4-bromo-3-methylphenyl substituent.
- Implications: Molecular Weight: Lower molecular weight (354.4 g/mol vs. ~415–420 g/mol estimated for the target compound) due to the absence of bromine . Lipophilicity: Bromine increases logP, improving membrane permeability but possibly reducing aqueous solubility.
2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide (CAS 1326944-28-8)
- Key Differences : Features a 3-bromophenyl-substituted oxadiazole and an ethoxyphenyl acetamide group.
- Implications :
Thiadiazole and Triazole Derivatives
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h)
- Key Differences: Replaces the oxadiazole-pyridine core with a thiadiazole ring and a phenoxyacetamide group.
- Physical Properties: Higher melting point (133–135°C) compared to oxadiazole analogs, suggesting stronger crystal lattice interactions .
N-(2-bromo-4-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS 765293-15-0)
- Key Differences : Utilizes a triazole ring instead of oxadiazole and incorporates furan/thiophene substituents.
- Implications :
Substituent Effects on Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
